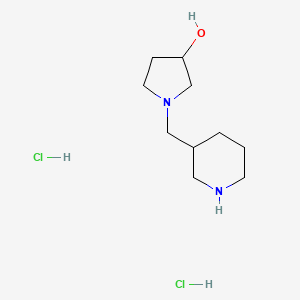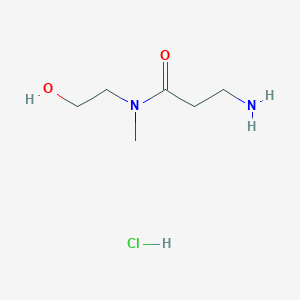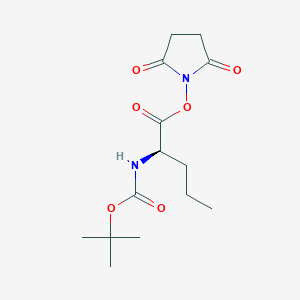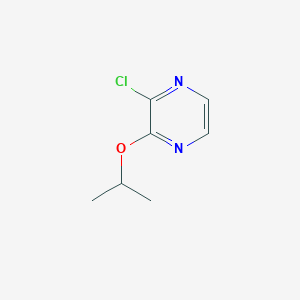
2-Chloro-3-isopropoxypyrazine
Overview
Description
2-Chloro-3-isopropoxypyrazine (CIPP) is a pyrazine derivative. It has gained significant attention because of its diverse range of potential applications in different fields. The molecular formula of CIPP is C7H9ClN2O .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-isopropoxypyrazine are not detailed in the retrieved data, pyrrolopyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-3-isopropoxypyrazine is C7H9ClN2O . Its molecular weight is 172.61 g/mol .Scientific Research Applications
Agrochemical Industry
2-Chloro-3-isopropoxypyrazine: is a compound that can be used in the synthesis of agrochemicals. Its derivatives, such as trifluoromethylpyridines, play a significant role in crop protection. These compounds are used to develop pesticides that protect crops from pests, with more than 20 new agrochemicals containing similar moieties acquiring ISO common names .
Pharmaceutical Development
In the pharmaceutical industry, derivatives of pyrazine structures, including those related to 2-Chloro-3-isopropoxypyrazine , are utilized to create active pharmaceutical ingredients. These compounds have been incorporated into several approved pharmaceutical and veterinary products, and many candidates are currently undergoing clinical trials .
Biological Activity Research
2-Chloro-3-isopropoxypyrazine: derivatives exhibit a wide range of biological activities. They are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. This makes them valuable scaffolds for drug discovery and the development of new treatments for various diseases .
Synthetic Chemistry
The compound’s derivatives are used in synthetic chemistry, where they serve as intermediates for the synthesis of more complex molecules. They are involved in various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Material Science
In material science, 2-Chloro-3-isopropoxypyrazine and its derivatives can contribute to the development of organic materials. Their unique physicochemical properties, imparted by the fluorine atom and pyrazine moiety, are leveraged to create functional materials with specific characteristics .
Environmental Studies
Derivatives of 2-Chloro-3-isopropoxypyrazine have been isolated from various environmental sources such as plants, microbes, soil, and marine life. Studying these compounds helps understand the natural occurrence and potential environmental impact of nitrogen-containing heterocycles .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-isopropoxypyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




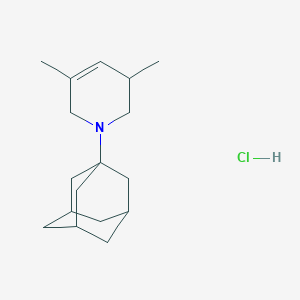
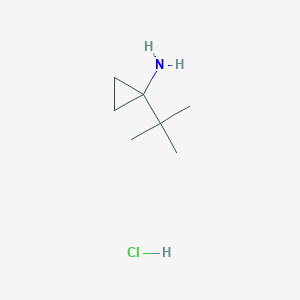
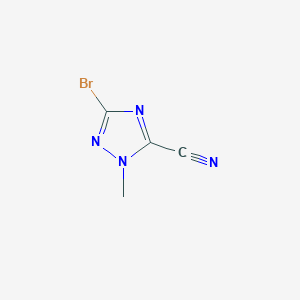

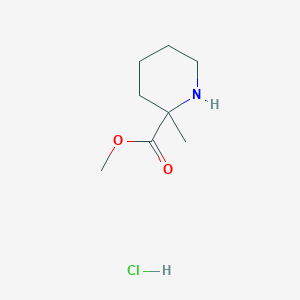


![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
